



Application Notes and Protocols for FHD-286 Treatment in Patient-Derived Xenografts

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FHD-286 is a potent, selective, and orally bioavailable small-molecule inhibitor of the dual ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2) of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] The BAF complex plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML) and uveal melanoma.[3][4] By inhibiting the catalytic activity of the BAF complex, FHD-286 aims to disrupt oncogenic transcriptional programs and induce anti-tumor responses.[4] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the potential of FHD-286 in treating these malignancies.[5]

These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the evaluation of **FHD-286** in PDX models.

Data Presentation

While specific quantitative data from preclinical PDX studies are not extensively published in peer-reviewed literature, presentations from the developing company, Foghorn Therapeutics, have indicated dose-dependent tumor growth inhibition in AML xenograft models. The following tables summarize the qualitative findings and key characteristics of **FHD-286** preclinical studies.



Table 1: Summary of FHD-286 Efficacy in Preclinical Models

Model Type	Cancer Type	Key Findings	Reference
Patient-Derived Xenograft (PDX)	Acute Myeloid Leukemia (MLL1r)	Monotherapy for 4-6 weeks reduced AML burden and improved survival.	N/A
Cell Line-Derived Xenograft (CDX)	Acute Myeloid Leukemia (MV4-11, OCI-AML2)	Dose-dependent tumor growth inhibition observed.	[3]
Patient-Derived Samples	Acute Myeloid Leukemia	Broad efficacy with a pro-differentiation effect at concentrations <100 nM.	[3]
Xenograft and PDX Models	Uveal Melanoma	Robust efficacy at well-tolerated doses.	[5]

Table 2: Dosing and Administration in Preclinical Mouse Models

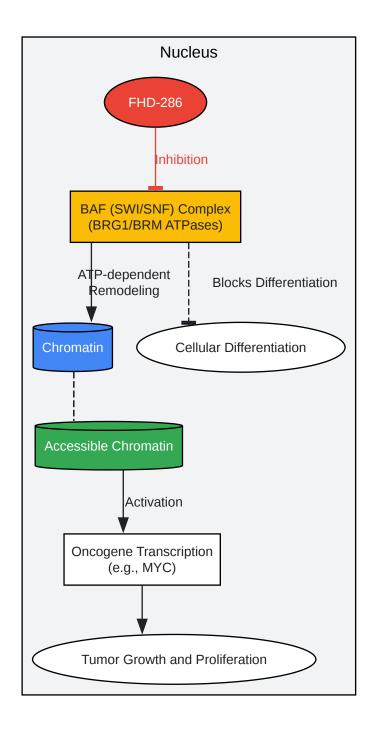
Compound	Dose	Route of Administration	Vehicle (Recommende d)	Reference
FHD-286	1.5 mg/kg QD (efficacious dose)	Oral Gavage	0.5% methylcellulose in sterile water	N/A

Signaling Pathway and Mechanism of Action

FHD-286 targets the core enzymatic machinery of the BAF (mSWI/SNF) chromatin remodeling complex. By inhibiting the ATPase activity of both BRG1 and BRM, **FHD-286** prevents the complex from altering the structure of chromatin. This, in turn, leads to the repression of key



oncogenic transcription factors, such as MYC, and subsequent downstream effects on cell cycle, proliferation, and differentiation.



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Caption: Mechanism of action of FHD-286.



Experimental Protocols

The following protocols provide a framework for conducting preclinical studies of **FHD-286** in patient-derived xenograft models of acute myeloid leukemia.

Protocol 1: Establishment of AML Patient-Derived Xenografts

This protocol outlines the procedure for engrafting primary human AML cells into immunodeficient mice.

Materials:

- · Cryopreserved primary human AML cells
- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)
- Sterile PBS
- Ficoll-Paque PLUS
- RPMI 1640 medium with 10% FBS
- Animal irradiator (optional)
- Sterile syringes and needles

Procedure:

- Mouse Preparation:
 - Use 6-8 week old immunodeficient mice.
 - To enhance engraftment, sublethally irradiate mice (e.g., 200-250 cGy) 24 hours prior to cell injection.
- AML Cell Preparation:

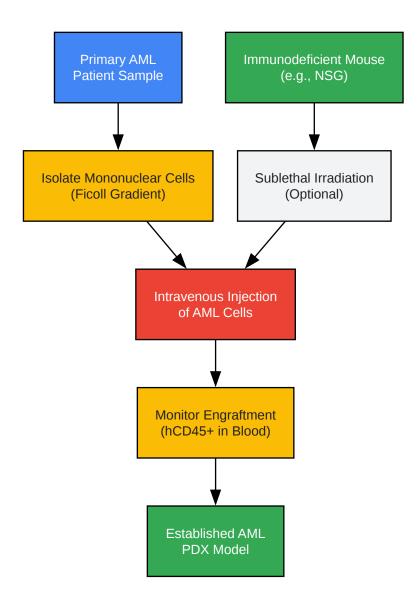
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- Thaw cryopreserved primary AML cells rapidly in a 37°C water bath.
- Wash the cells with RPMI 1640 medium and perform a viable cell count using trypan blue exclusion.
- If necessary, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
- Resuspend the cells in sterile PBS at a concentration of 25-50 x 106 cells/mL.
- · Cell Injection:
 - Inject 5-10 x 106 viable AML cells in a volume of 200 μL intravenously (IV) via the tail vein.
- Engraftment Monitoring:
 - Beginning 4 weeks post-injection, monitor for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).
 - Monitor engraftment by performing flow cytometry on peripheral blood samples to detect the percentage of human CD45+ cells.





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Caption: Workflow for AML PDX model establishment.

Protocol 2: FHD-286 Efficacy Study in Established AML PDX Models

This protocol describes the treatment of established AML PDX models with FHD-286.

Materials:

Established AML PDX mice (hCD45+ engraftment >1%)



• FHD-286

- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles (20-22 gauge)
- Sterile syringes

Procedure:

- · Animal Randomization:
 - Once leukemia is established, randomize mice into treatment and control groups (n=8-10 mice per group).

• FHD-286 Formulation:

- Prepare a suspension of FHD-286 in the vehicle at the desired concentration (e.g., 0.15 mg/mL for a 1.5 mg/kg dose in a 10 mL/kg volume).
- Ensure the suspension is homogenous by vortexing before each administration.
- Drug Administration:
 - Administer FHD-286 or vehicle to the respective groups via oral gavage once daily (QD).
 - The treatment duration can range from 21 to 42 days, depending on the study endpoints.
- Monitoring and Endpoints:
 - Monitor animal health and body weight 2-3 times per week.
 - Measure tumor burden by quantifying the percentage of human CD45+ cells in peripheral blood weekly.
 - Primary endpoints may include overall survival and reduction in leukemic burden in the peripheral blood, bone marrow, and spleen at the end of the study.

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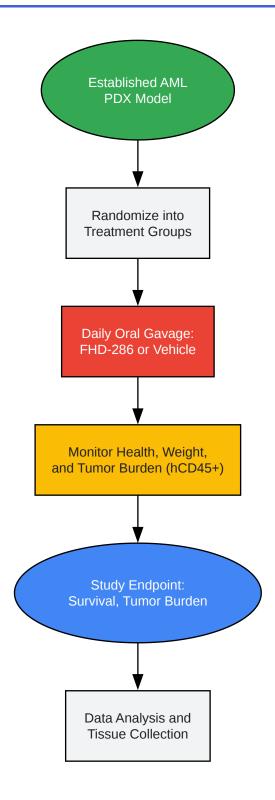


 At the study endpoint, collect tissues for further analysis (e.g., flow cytometry, immunohistochemistry, Western blot).

• Data Analysis:

- Analyze differences in survival between treatment and control groups using Kaplan-Meier curves and log-rank tests.
- Compare leukemic burden between groups using appropriate statistical tests (e.g., t-test, ANOVA).





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Caption: Experimental workflow for FHD-286 PDX study.

Conclusion



FHD-286 has demonstrated promising preclinical anti-tumor activity in patient-derived xenograft models of AML and uveal melanoma. The provided protocols offer a standardized approach for researchers to further evaluate the efficacy and mechanism of action of this novel BAF inhibitor. Rigorous and well-controlled preclinical studies using these models are essential for the continued development of **FHD-286** as a potential therapeutic agent for these challenging malignancies.

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